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molecular formula C13H13NO B8559103 2-Benzyl-6-methoxypyridine

2-Benzyl-6-methoxypyridine

Cat. No. B8559103
M. Wt: 199.25 g/mol
InChI Key: PUEAMUBDFAAVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112593B2

Procedure details

While stirring a mixture of 150 g of 2-bromo-6-methoxypyridine, 4.3 g of 1,3-bis(diphenylphosphino)propanenickel (II) chloride and 500 ml of tetrahydrofuran in an ice bath, Grignard reagent prepared from 123 ml of benzyl bromide, 30 g of magnesium and 400 ml of diethyl ether was added dropwise slowly. After stirring overnight as it was, the mixture was extracted with an aqueous ammonium chloride solution and hexane. The organic layer was washed with water and then with brine, dried over anhydrous magnesium sulfate, and the solvent was removed. The residue was purified by silica gel column chromatography with (1% ethyl acetate/hexane and 1.5% ethyl acetate/hexane), to give 150 g of the title compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
1,3-bis(diphenylphosphino)propanenickel (II) chloride
Quantity
4.3 g
Type
catalyst
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
123 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[N:3]=1.O1CCCC1.[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Mg]>CC(P(C1C=CC=CC=1)C1C=CC=CC=1)C.C1C=CC(PC2C=CC=CC=2)=CC=1.[Cl-].[Ni].C(OCC)C>[CH2:15]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[N:3]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)OC
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1
Name
1,3-bis(diphenylphosphino)propanenickel (II) chloride
Quantity
4.3 g
Type
catalyst
Smiles
CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)PC2=CC=CC=C2.[Cl-].[Ni]
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
123 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
30 g
Type
reactant
Smiles
[Mg]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise slowly
STIRRING
Type
STIRRING
Details
After stirring overnight as it
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with an aqueous ammonium chloride solution and hexane
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with (1% ethyl acetate/hexane and 1.5% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=NC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 150 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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